8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Description
8-(1H-Benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a purine-2,6-dione derivative characterized by distinct substitutions at positions 3, 7, and 8 of the xanthine core. The compound features:
- Position 3: A methyl group, a common modification to enhance metabolic stability .
- Position 7: A 2-methoxyethyl chain, which may improve water solubility and pharmacokinetic properties compared to hydrophobic substituents .
- Position 8: A benzimidazole-2-ylsulfanyl moiety, a sulfur-containing heterocyclic group that could influence receptor binding affinity and selectivity.
Properties
IUPAC Name |
8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3S/c1-21-12-11(13(23)20-15(21)24)22(7-8-25-2)16(19-12)26-14-17-9-5-3-4-6-10(9)18-14/h3-6H,7-8H2,1-2H3,(H,17,18)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYDXROUJLXPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Attachment to the Purine Core: The synthesized benzimidazole is then linked to the purine core through a thiol-ether linkage. This step often involves the use of a thiolating agent such as thiourea or a similar sulfur donor.
Introduction of Substituents: The methoxyethyl and methyl groups are introduced through alkylation reactions, typically using alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the benzimidazole or purine rings using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using strong nucleophiles like sodium hydride or organolithium reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced benzimidazole or purine rings.
Scientific Research Applications
Antimicrobial Applications
Recent studies have demonstrated that benzimidazole derivatives, including compounds structurally similar to 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, exhibit significant antimicrobial activity. Research has focused on their efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) in the range of 1.27 to 5.08 µM against various strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µM) | Target Strains |
|---|---|---|
| N1 | 1.27 | B. subtilis |
| N8 | 1.43 | E. coli |
| N9 | 2.90 | S. aureus |
| N18 | 5.85 | HCT116 (cancer) |
These findings support the potential use of such compounds in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Applications
The anticancer potential of benzimidazole derivatives is another area of significant interest. Compounds similar to 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione have been shown to inhibit cancer cell proliferation effectively.
Case Study: Anticancer Activity
In a study assessing the anticancer activity against the human colorectal carcinoma cell line HCT116, several benzimidazole derivatives were found to have IC50 values lower than that of standard chemotherapy drugs like 5-Fluorouracil (5-FU). For instance, compounds N9 and N18 exhibited IC50 values of 5.85 µM and 4.53 µM, respectively, indicating potent anticancer activity .
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard | 9.99 | 5-FU |
These results highlight the therapeutic potential of these compounds in cancer treatment strategies.
Mechanism of Action
The mechanism by which 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may target specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It could influence various cellular pathways, including those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Linagliptin
- Structure: 8-[(3R)-3-Aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione .
- Key Features: The 3-aminopiperidinyl group at position 8 enhances binding to dipeptidyl peptidase-4 (DPP-4), making it a potent antidiabetic agent. The but-2-yn-1-yl group at position 7 contributes to prolonged receptor occupancy .
- Therapeutic Use : Type 2 diabetes (DPP-4 inhibitor).
Istradefylline
- Structure : 8-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione .
- Key Features: The styryl group at position 8 confers adenosine A2A receptor antagonism, critical for its use in Parkinson’s disease. Diethyl and methyl groups at positions 1 and 7 enhance blood-brain barrier penetration .
- Therapeutic Use: Parkinson’s disease (adenosine receptor antagonist).
8-(1H-Benzothiazol-2-ylsulfanyl) Analogs
- Example: 7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione .
- Key Features: The benzothiazole sulfanyl group at position 7 and benzyl-methylamino at position 8 suggest dual modulation of solubility and receptor affinity. Higher molecular weight (492.616 g/mol) compared to the target compound may impact bioavailability .
Substitutions at Position 7
Etophylline
Long-Chain Alkyl/Sulfanyl Derivatives
- Examples :
- These compounds are often explored in preclinical studies for metabolic or oncological targets .
Structural and Functional Comparison Table
Research Implications
- Target Compound: The benzimidazole sulfanyl group may offer unique binding interactions with adenosine or protease receptors, warranting further pharmacological screening. Its 2-methoxyethyl chain could balance solubility and CNS penetration.
- Structural Trends : Sulfur-containing substituents (e.g., benzimidazole/thiazole sulfanyl) at position 8 are underexplored in approved drugs but show promise in preclinical models .
Biological Activity
The compound 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its antitumor, antimicrobial, and antioxidant properties based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzimidazole moiety, which is known for its pharmacological significance.
- A sulfanyl group that may enhance biological interactions.
- A methoxyethyl substituent that could affect solubility and bioavailability.
Antitumor Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines:
- In vitro studies indicated that compounds similar to 8-(1H-benzimidazol-2-ylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione have IC50 values in the low micromolar range against lung cancer cell lines such as A549 and HCC827 . These results suggest a potential for this compound in cancer therapy.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
The compound's mechanism may involve the disruption of tubulin polymerization, a critical process for cell division .
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria:
- In one study, derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating promising antibacterial activity .
Antioxidant Activity
The antioxidant potential of benzimidazole derivatives is another area of interest. Studies indicate that these compounds can scavenge free radicals effectively:
- The ability to scavenge peroxyl radicals was noted, with some derivatives showing antioxidant capacity comparable to well-known phenolic antioxidants .
Case Studies
- In Vitro Evaluation : A series of benzimidazole derivatives were synthesized and tested for their cytotoxic effects using MTS assays on human lung cancer cell lines. The findings indicated that certain modifications in the chemical structure significantly enhanced antitumor activity while maintaining low toxicity to normal cells .
- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to DNA, particularly in the minor groove, which may contribute to their antitumor properties by interfering with DNA replication and transcription .
Q & A
Q. Why do crystallography-derived bond lengths deviate from computational predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
